molecular formula C12H14N2O5S B3169017 5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 933748-95-9

5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B3169017
CAS No.: 933748-95-9
M. Wt: 298.32 g/mol
InChI Key: HRLFDRSFTODIRL-UHFFFAOYSA-N
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Description

“5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid” is a compound that features a five-membered pyrrolidine ring . Pyrrolidine rings are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

To synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed . Using this method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Biological Evaluation

A number of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, which include structures similar to the compound of interest, have been synthesized as potential antibacterial drugs. These compounds, bearing pyrrolidine ring and methylamino residues, showed moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents (Devi et al., 2018).

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated, including its UV-Vis absorption, IR, NMR, and mass spectrometry characteristics. Quantum chemical methods provided insights into its molecular structure, electronic properties, and potential interactions, underscoring the compound's relevance in material science and drug design (Devi et al., 2020).

Antibacterial Agents and Structure-Activity Relationships

Research on fluoronaphthyridines, which are structurally related to the compound of interest, has led to the development of novel antibacterial agents. These studies have explored the synthesis and structure-activity relationships of various derivatives, demonstrating the importance of certain substituents in enhancing antibacterial efficacy (Bouzard et al., 1992).

Antitumor Evaluation

Studies on acenaphtho[1,2-b]pyrrole-carboxylic acid esters, related to the compound , have shown significant cytotoxicity against cancer cell lines. This research provides a foundation for the development of new anticancer agents based on modifying the pyrrolidine-3-carboxylic acid core structure (Liu et al., 2006).

Properties

IUPAC Name

5-oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c13-20(18,19)10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFDRSFTODIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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